3-Amino-5-trifluoromethyl-pyridine hydrochloride
Overview
Description
3-Amino-5-trifluoromethyl-pyridine hydrochloride is a chemical compound characterized by the presence of an amino group at the third position and a trifluoromethyl group at the fifth position on a pyridine ring, with hydrochloride as the counterion
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that trifluoromethyl groups can enhance the potency of drugs by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with trifluoromethyl groups have been associated with the inhibition of certain enzymes, impacting the related biochemical pathways .
Result of Action
It’s known that trifluoromethyl groups can enhance the potency of drugs, potentially leading to more effective inhibition of target enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. The exchange between chlorine and fluorine atoms using trichloromethyl-pyridine is a widely used method . Additionally, the building-block method, which assembles the pyridine ring from a trifluoromethyl-containing precursor, is also employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-trifluoromethyl-pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclo-condensation Reactions: These reactions involve the formation of cyclic compounds from the trifluoromethyl building block.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while cyclo-condensation reactions can produce cyclic compounds with unique properties .
Scientific Research Applications
3-Amino-5-trifluoromethyl-pyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its unique electronic properties.
Synthesis of Complex Molecules: Serves as a building block for the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Explored for its potential use in the development of new drugs, particularly those targeting specific biological pathways.
Industry
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-trifluoromethyl-pyridine: Lacks the hydrochloride counterion but shares similar chemical properties.
3-Amino-5-chloromethyl-pyridine: Contains a chloromethyl group instead of a trifluoromethyl group, resulting in different chemical reactivity.
3-Amino-5-methyl-pyridine: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic properties.
Uniqueness
3-Amino-5-trifluoromethyl-pyridine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to various molecular targets . This makes it particularly valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
5-(trifluoromethyl)pyridin-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-1-5(10)3-11-2-4;/h1-3H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCFQHFCVAGSMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-36-3 | |
Record name | 3-Pyridinamine, 5-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.